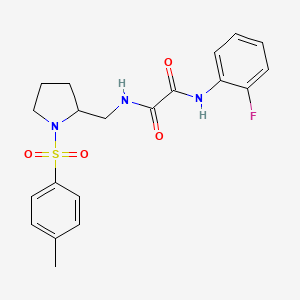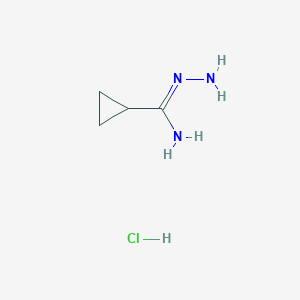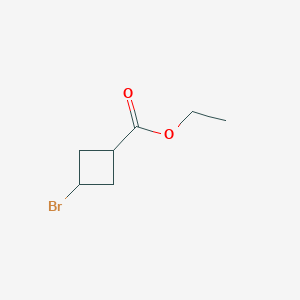
N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been found to play a crucial role in regulating the metabolism of RNA and DNA, making it a promising target for the development of new drugs for various diseases.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Eating Disorders
Compounds targeting the orexin system, particularly orexin receptor antagonists, have been investigated for their potential in treating eating disorders and compulsive food consumption. Studies have shown that selective antagonism at the orexin-1 receptor (OX1R) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Metabolic Studies and Drug Metabolism
Research on the metabolism of pharmacologically active compounds, including their oxidative and hydrolytic metabolism, provides insights into drug design and the development of novel therapeutic agents. For example, the study of the metabolism of LY654322 to an unusual diimidazopyridine metabolite highlights the complex metabolic pathways that can influence the pharmacokinetics and pharmacodynamics of therapeutic compounds (Borel et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as the development of new synthetic methodologies for di- and mono-oxalamides, play a crucial role in the expansion of chemical libraries for drug discovery and material science applications (Mamedov et al., 2016).
Development of Chemosensors
Research into the development of chemosensors, for instance, for monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrates the application of novel compounds in bioanalytical chemistry. Such studies contribute to our understanding of biological processes and environmental monitoring (Park et al., 2015).
Neuroprotective Agents
The investigation into compounds that offer neuroprotection against toxins, such as the study on mangiferin's protection against 1-methyl-4-phenylpyridinium toxicity, highlights the potential therapeutic applications of novel compounds in neurodegenerative diseases and oxidative stress-mediated conditions (Amazzal et al., 2007).
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZAPSGODFJAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464955.png)
![4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2464956.png)


![3-Methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2464961.png)


![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)


